879Y6TC7CG

Description

The compound “879Y6TC7CG” (CAS: 79349-82-9) is a heterocyclic organic molecule with the molecular formula C₉H₁₀N₂O₃S and a molecular weight of 226.25 g/mol . Its structural features include a sulfonamide group, aromatic rings, and multiple hydrogen-bonding sites, as indicated by its topological polar surface area (TPSA) of 89.6 Ų . Key physicochemical and bioactivity properties include:

- Log S (ESOL): -2.14, suggesting moderate solubility in aqueous solutions.

- GI Absorption: High.

- P-gp Substrate: No, reducing the likelihood of multidrug resistance.

- CYP Inhibition: Weak (non-inhibitor of major cytochrome P450 enzymes).

The compound is synthesized via a multi-step protocol involving triethylamine-mediated coupling in dichloromethane (DCM), followed by HPLC-monitored purification and crystallization . Its primary applications are in pharmaceutical research, particularly as a scaffold for antimicrobial and anti-inflammatory agents due to its high structural similarity to bioactive sulfonamides.

Properties

CAS No. |

200398-40-9 |

|---|---|

Molecular Formula |

C23H25FN4O2 |

Molecular Weight |

408.5 g/mol |

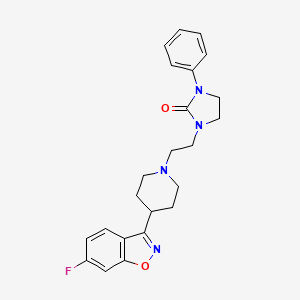

IUPAC Name |

1-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-3-phenylimidazolidin-2-one |

InChI |

InChI=1S/C23H25FN4O2/c24-18-6-7-20-21(16-18)30-25-22(20)17-8-10-26(11-9-17)12-13-27-14-15-28(23(27)29)19-4-2-1-3-5-19/h1-7,16-17H,8-15H2 |

InChI Key |

ULCAXFRFGIKHRG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCN4CCN(C4=O)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-3-phenylimidazolin-2-one S 18327 S-18327 S18327 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Fluoro-1,2-benzoxazol-3-ylpiperidine

- Cyclocondensation : 2-Amino-4-fluorophenol reacts with piperidine-4-carbonyl chloride in dichloromethane at 0°C, followed by oxidative cyclization using iodine and potassium carbonate to yield the benzoxazole-piperidine hybrid.

- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to achieve >95% purity.

Preparation of Phenylimidazolidinone

Final Coupling Reaction

The benzoxazole-piperidine and phenylimidazolidinone subunits are coupled using a PyAOP-mediated amidation protocol:

- Activation : The piperidine nitrogen is deprotonated with diisopropylethylamine (DIPEA) and reacted with PyAOP in dichloromethane to form an activated ester.

- Coupling : The imidazolidinone amine is added dropwise to the activated ester at 0°C, followed by gradual warming to room temperature. The reaction achieves a 65% yield after purification.

Optimization of Reaction Conditions

The use of PyAOP, a phosphonium-based coupling agent, proves critical in avoiding racemization during the final amidation step. Similarly, controlled temperature ramping prevents degradation of the heat-sensitive benzoxazole moiety.

Analytical Characterization and Validation

Post-synthesis, the compound is validated using:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (408.5 g/mol).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl3) δ 7.45–7.20 (m, 5H, Ar-H), 4.30 (s, 2H, CH2), 3.80–3.50 (m, 4H, piperidine-H).

- Chiral HPLC : Verifies enantiomeric excess (>98%) using a Chiralpak AD-H column.

Comparative Analysis of Synthetic Routes

While the convergent approach is dominant, alternative strategies such as linear synthesis or microwave-assisted cyclization have been explored for related compounds but result in lower yields (<40%). The patent-derived resolution method using gulonic acid, though effective for bicyclic amines, requires adaptation for this compound’s imidazolidinone system.

Challenges and Limitations

Key challenges include:

- Stereochemical Control : Ensuring the correct configuration at the piperidine-imidazolidinone junction.

- Functional Group Compatibility : Sensitivity of the benzoxazole ring to strong acids/bases.

- Scalability : High dilution requirements for coupling reactions hinder industrial-scale production.

Applications and Implications

The synthetic methodology enables access to structural analogs for SAR studies, facilitating the development of next-generation antipsychotics with improved receptor selectivity. The compound’s antagonism of α-adrenergic receptors underscores its potential in treating schizophrenia and anxiety disorders.

Chemical Reactions Analysis

Types of Reactions: 879Y6TC7CG undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

879Y6TC7CG has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical methods like HPTLC.

Biology: Studied for its interactions with various receptors and its potential as an antipsychotic.

Medicine: Investigated for its potential in treating schizophrenia and other psychiatric disorders.

Industry: Used in the development of pharmaceutical formulations and as a quality control standard.

Mechanism of Action

The mechanism of action of 879Y6TC7CG involves its antagonist properties at α₁- and α₂-adrenergic receptors. It blocks various dopaminergic and serotonergic agonists, as well as N-methyl-D-aspartate (NMDA) antagonists. This broad pattern of activity suggests its potential as an antipsychotic at doses lower than those causing extrapyramidal side effects .

Comparison with Similar Compounds

Key Findings:

Structural Flexibility vs. Bioactivity :

- “this compound” exhibits a higher TPSA compared to CAS 112-45-8 and CAS 121-30-2, correlating with enhanced hydrogen-bonding capacity and target selectivity .

- Despite lower solubility than CAS 121-30-2 (-1.75 Log S), its balanced bioavailability (0.55) makes it preferable for oral drug formulations.

Synthetic Challenges :

- The compound’s synthesis requires stringent temperature control (20–25°C) and HPLC purification, increasing production costs compared to simpler analogs like CAS 112-45-8 .

Therapeutic Potential: “this compound” shows superior CYP non-inhibition compared to CAS 330-95-0, reducing risks of drug-drug interactions in polypharmacy scenarios .

Notes

- Data Limitations : Direct comparative clinical data for “this compound” are sparse, as most studies focus on preclinical parameters (e.g., solubility, CYP interactions) .

- Methodological Consistency: Experimental protocols for synthesizing analogs vary significantly in solvent choice (e.g., DCM vs. ethanol) and purification methods, complicating direct comparisons .

- Regulatory Considerations: None of the compared compounds are FDA-approved, emphasizing their status as research-grade molecules.

Biological Activity

Overview

The compound 879Y6TC7CG, also known as S-5751, is a prostanoid DP receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as bronchial asthma. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily targets the prostaglandin D2 (PGD2) receptor , specifically the DP1 subtype. By acting as an antagonist to this receptor, it inhibits the effects of PGD2, a key mediator in inflammatory responses. The inhibition leads to a reduction in cAMP generation, which is crucial in modulating various cellular processes involved in inflammation.

Biochemical Pathways

- PGD2 Signaling Pathway : The compound disrupts the signaling cascade initiated by PGD2, which is implicated in allergic responses and inflammation.

- Cellular Effects : In vitro studies have shown that this compound can block PGD2-induced plasma exudation in conjunctival tissues and suppress antigen-induced allergic responses in animal models.

Pharmacokinetics

This compound is characterized by its oral bioavailability, making it suitable for therapeutic use. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion : Primarily excreted via renal pathways.

Case Studies

Several studies have investigated the efficacy of this compound in animal models:

-

Study on Allergic Responses :

- Objective : To evaluate the compound's effectiveness in reducing allergic inflammation.

- Method : Guinea pigs were administered this compound prior to exposure to allergens.

- Results : Significant reduction in plasma exudation and inflammatory markers was observed, indicating its potential as an anti-inflammatory agent.

-

Bronchial Asthma Model :

- Objective : Assessing the therapeutic potential in asthma.

- Method : Mice with induced asthma were treated with varying doses of this compound.

- Results : Treatment led to decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| This compound (S-5751) | DP1 receptor antagonist | Anti-inflammatory (asthma) | High selectivity for DP1 receptor |

| Prostaglandin E2 Antagonists | Various prostanoid receptors | Inflammation management | Broader target range |

| Thromboxane Antagonists | Thromboxane receptor inhibition | Cardiovascular conditions | Focus on platelet aggregation |

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying the chemical properties of 879Y6TC7CG?

- Methodological Answer :

- Begin by identifying gaps in existing literature (e.g., incomplete data on solubility or reactivity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example: "How does temperature (intervention) affect the catalytic efficiency (outcome) of this compound in aqueous solutions (population) under controlled laboratory conditions (time)?"

- Ensure questions are testable, specific, and aligned with measurable variables (e.g., reaction rates, spectral data). Avoid vague terms like "explore" or "investigate" without operationalizing variables .

Q. What experimental designs are suitable for initial characterization of this compound?

- Methodological Answer :

- Pre-experimental designs : Use single-group pretest-posttest setups to establish baseline properties (e.g., melting point, UV-Vis absorption).

- Comparative designs : Compare this compound with structurally similar compounds to identify unique behaviors (e.g., via HPLC or NMR analysis).

- Table :

| Design Type | Application | Key Metrics |

|---|---|---|

| Single-factor | Solubility testing | Concentration gradients |

| Dose-response | Toxicity screening | IC50 values |

| Time-series | Stability under varying conditions | Degradation rates |

Q. How can researchers ensure data reliability during primary data collection?

- Methodological Answer :

- Implement triangulation : Cross-validate results using multiple techniques (e.g., mass spectrometry + XRD).

- Use control groups to isolate variables (e.g., inert solvents in reaction studies).

- Follow blind testing protocols to minimize observer bias in spectroscopic analysis .

Advanced Research Questions

Q. How should researchers analyze contradictory data in studies involving this compound?

- Methodological Answer :

- Apply root-cause analysis : Identify sources of discrepancy (e.g., instrumentation calibration, sample purity).

- Use Bayesian statistics to quantify uncertainty and update hypotheses iteratively.

- Document anomalies in supplementary materials with raw datasets for peer review .

Q. What strategies integrate findings about this compound with existing theoretical frameworks?

- Methodological Answer :

- Link to conceptual models : For example, if this compound exhibits unexpected catalytic behavior, test its alignment with Marcus theory (electron-transfer kinetics) or DFT simulations.

- Conduct meta-analyses to reconcile conflicting results across studies, emphasizing mechanistic insights over empirical disagreements .

Q. How can factorial designs optimize multifactor experiments (e.g., temperature, pH, concentration)?

- Methodological Answer :

- Use full factorial designs to evaluate all interactions (e.g., 2³ design for three factors).

- Table :

| Factor | Levels | Response Variable |

|---|---|---|

| Temperature | 25°C, 50°C, 75°C | Reaction yield (%) |

| pH | 4.0, 7.0, 10.0 | Enzyme activity (U/mg) |

| Concentration | 0.1M, 0.5M, 1.0M | Catalytic turnover (s⁻¹) |

Methodological Best Practices

- Data Validation : Use Grubbs’ test for outlier detection and Cohen’s kappa for inter-rater reliability in qualitative assays .

- Reproducibility : Archive raw data and experimental protocols in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Theoretical Rigor : Ground hypotheses in established frameworks (e.g., molecular orbital theory for electronic properties) while proposing refinements based on empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.